Ethyl 3,4-difluoro-2-methoxyphenylacetate
Overview
Description
Ethyl 3,4-difluoro-2-methoxyphenylacetate: is a chemical compound with the molecular formula C11H12F2O3 and a molecular weight of 230.21 g/mol
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 3,4-difluoro-2-methoxybenzoic acid as the starting material.
Esterification Reaction: The carboxylic acid group of 3,4-difluoro-2-methoxybenzoic acid is converted to an ester group by reacting with ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.
Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods:
Batch Process: In an industrial setting, the esterification reaction is often performed in a batch process, where the reactants are mixed in a reactor and heated under controlled conditions to achieve the desired product.
Purification: The crude product is then purified through techniques such as distillation or recrystallization to obtain the pure this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert the ester group to an alcohol, resulting in the formation of 3,4-difluoro-2-methoxyphenylacetic acid.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used in substitution reactions.
Major Products Formed:
Oxidation Products: 3,4-Difluoro-2-methoxybenzoic acid.
Reduction Products: 3,4-Difluoro-2-methoxyphenylacetic acid.
Substitution Products: Various substituted phenylacetates depending on the nucleophile used.
Scientific Research Applications
Chemistry: Ethyl 3,4-difluoro-2-methoxyphenylacetate is used as an intermediate in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of diseases that involve inflammatory processes. Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which Ethyl 3,4-difluoro-2-methoxyphenylacetate exerts its effects involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain receptors, leading to biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 2-methoxyphenylacetate: Lacks the fluorine atoms, resulting in different chemical and biological properties.
Ethyl 3,4-difluoro-2-hydroxyphenylacetate: Similar structure but with a hydroxyl group instead of a methoxy group, leading to different reactivity and applications.
Properties
IUPAC Name |
ethyl 2-(3,4-difluoro-2-methoxyphenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O3/c1-3-16-9(14)6-7-4-5-8(12)10(13)11(7)15-2/h4-5H,3,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXMRDCLIESWIDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C(=C(C=C1)F)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701201523 | |
Record name | Benzeneacetic acid, 3,4-difluoro-2-methoxy-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701201523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1806330-92-6 | |
Record name | Benzeneacetic acid, 3,4-difluoro-2-methoxy-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1806330-92-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneacetic acid, 3,4-difluoro-2-methoxy-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701201523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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